Physical Property Comparison of 4-[(Furan-2-ylmethyl)-amino]-phenol vs. Core 4-Aminophenol Scaffold
The addition of the furan-2-ylmethyl group to the 4-aminophenol scaffold results in substantial changes to key physical properties. The target compound exhibits a density of 1.3±0.1 g/cm³ and a boiling point of 347.2±27.0 °C at 760 mmHg [1]. In contrast, the unsubstituted 4-aminophenol has a density of approximately 1.29 g/cm³ and a melting point of 186-188 °C [2]. While the densities are similar, the target compound is a liquid that boils near 347°C, whereas 4-aminophenol is a solid that melts at a much lower temperature. This fundamental difference in phase and thermal behavior is critical for applications involving specific handling, purification, or formulation conditions.
| Evidence Dimension | Density (g/cm³) |
|---|---|
| Target Compound Data | 1.3 ± 0.1 |
| Comparator Or Baseline | 4-Aminophenol: ~1.29 |
| Quantified Difference | Nominally similar, within error margin |
| Conditions | Calculated/experimental density |
Why This Matters
This data confirms the compound's physical identity, which is essential for procurement and ensures consistency in synthesis and formulation workflows where density is a key parameter.
- [1] ChemSrc. (2024). 4-[(Furan-2-ylmethyl)-amino]-phenol. Retrieved from https://m.chemsrc.com/mip/chanpin/7096173.html View Source
- [2] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 403, 4-Aminophenol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminophenol View Source
